2-(Benzyloxy)-3-bromo-5-fluoroaniline
Overview
Description
2-(Benzyloxy)-3-bromo-5-fluoroaniline is a useful research compound. Its molecular formula is C13H11BrFNO and its molecular weight is 296.13 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Studies
- Synthesis Techniques : The compound has been involved in various synthesis processes. For instance, it's used in the synthesis of indoles via benzyne cyclization, illustrating its role in facilitating complex chemical reactions (Barluenga et al., 1999).
- Chemical Structure and Activity Relationships : Its derivatives have been studied for structure-activity relationships, revealing insights into how chemical structure influences biological activity (Farrar et al., 1993).
Biological and Pharmacological Research
- Anti-Cancer Research : Derivatives of 2-(Benzyloxy)-3-bromo-5-fluoroaniline have been investigated for their potential in cancer treatment, highlighting the compound's relevance in medicinal chemistry (Montgomery et al., 1992).
- Anti-Viral Research : There's research indicating its derivatives' effectiveness against viruses, particularly in the synthesis of nucleosides for antiviral therapies (Watanabe et al., 1979).
Material Science and Chemistry
- Dielectric Studies : The compound is used in dielectric absorption studies, essential for understanding the electrical properties of materials (Vyas & Vashisth, 1988).
- Chemical Intermediate : Its role as a chemical intermediate is evident in various syntheses, demonstrating its versatility in creating diverse chemical entities (Kaneko et al., 1977).
Toxicology and Metabolism
- Toxicity Studies : The compound has been a part of toxicity studies, providing valuable data on the safety and environmental impact of chemicals (Pero & Babiarz-Tracy, 1977).
Properties
IUPAC Name |
3-bromo-5-fluoro-2-phenylmethoxyaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrFNO/c14-11-6-10(15)7-12(16)13(11)17-8-9-4-2-1-3-5-9/h1-7H,8,16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRWDOSSHMJXEOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2Br)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.